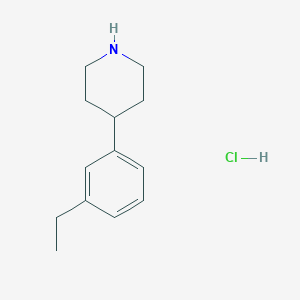

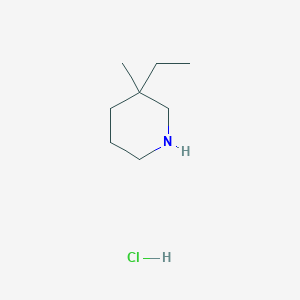

3-Ethyl-3-methylpiperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

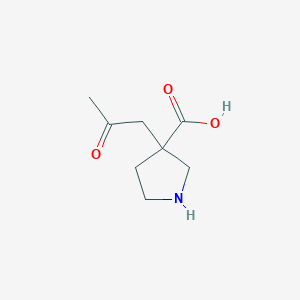

3-Ethyl-3-methylpiperidine hydrochloride is a chemical compound with the molecular formula C8H18ClN . It is a solid substance .

Synthesis Analysis

Piperidines, which include this compound, are important synthetic fragments for designing drugs . The synthesis of piperidines has been widespread and involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis

The molecular structure of this compound consists of eight carbon atoms, eighteen hydrogen atoms, one nitrogen atom, and one chlorine atom . The molecular weight is 163.68822 .Chemical Reactions Analysis

Piperidines, including this compound, undergo various intra- and intermolecular reactions to form different piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 163.68822 . It is a solid substance . More detailed properties such as its density, boiling point, and melting point were not found in the search results.Aplicaciones Científicas De Investigación

Experimental Delay in Aging Patterns

A study highlights the use of a related compound, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, as a geroprotector that increased the lifespan of mice by retarding aging processes (Emanuel & Obukhova, 1978). This suggests potential research interest in similar compounds for their effects on aging.

Nucleophilic Displacement Reactions

Research on 3-chloro-1-ethylpiperidine explored its behavior in nucleophilic displacement reactions, a key area in synthetic chemistry (Hammer, Heller, & Craig, 1972). Such studies may provide a foundation for understanding how "3-Ethyl-3-methylpiperidine hydrochloride" might behave under similar conditions.

Synthesis and TechnologyThe synthesis of (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate is detailed in another study, showcasing the methodologies in synthesizing piperidine derivatives (Jiang Jie-yin, 2015). Insights from such syntheses can be valuable for research involving "this compound."

Carbon-Carbon Bond Formation

A study on the use of hypophosphorous acid and its 1-ethylpiperidine salt for mediating carbon-carbon bond-forming radical reactions points to innovative approaches in organic synthesis (Graham, Murphy, & Coates, 1999). This could be relevant for researchers looking to manipulate "this compound" in synthetic applications.

Direcciones Futuras

Piperidines, including 3-Ethyl-3-methylpiperidine hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving these synthesis methods and exploring new applications of piperidines in the pharmaceutical industry .

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which include 3-ethyl-3-methylpiperidine hydrochloride, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

For example, Meperidine, a synthetic opiate agonist belonging to the phenylpiperidine class, is primarily a kappa-opiate receptor agonist and also has local anesthetic effects .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways depending on their specific targets .

Pharmacokinetics

Bioavailability increases to 80-90% in patients with hepatic impairment (e.g., liver cirrhosis) .

Result of Action

Piperidine derivatives are known to have various effects depending on their specific targets .

Action Environment

This usually requires the addition of a catalyst, an oxidizing or a reducing agent (depending on the substrate), the maintenance of the environment, etc .

Propiedades

IUPAC Name |

3-ethyl-3-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-3-8(2)5-4-6-9-7-8;/h9H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMKMWAHGDONIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

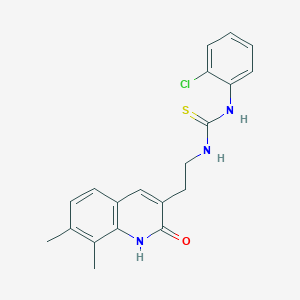

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea](/img/structure/B2859560.png)

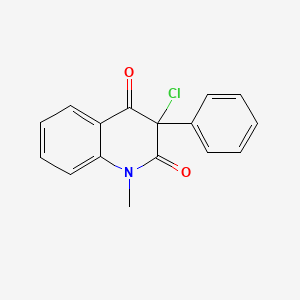

![N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2859561.png)

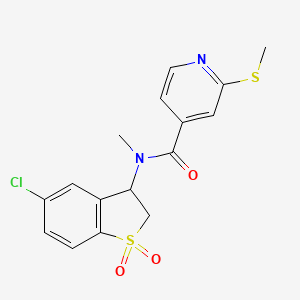

![N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2859565.png)